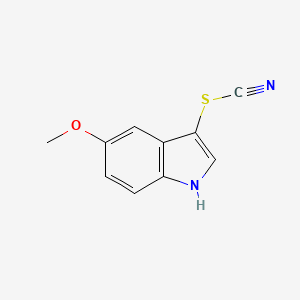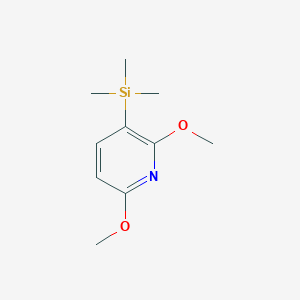
Neu5Gc alfa(2-6)Gal beta MP Glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neu5Gc alpha(2-6)Gal beta MP Glycoside is a complex glycoside compound that plays a significant role in various scientific research applications. This compound is a type of sialic acid derivative, specifically N-glycolylneuraminic acid (Neu5Gc) linked to galactose and other sugar molecules
Aplicaciones Científicas De Investigación
Neu5Gc alpha(2-6)Gal beta MP Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and immune responses.
Medicine: Investigated for its potential therapeutic uses, such as in cancer treatment and vaccine development.
Industry: Applied in the development of biotechnological products and diagnostic tools.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside typically involves multiple steps, starting with the preparation of Neu5Gc from simpler precursors. The Neu5Gc is then chemically linked to galactose and other sugar molecules through glycosidic bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired glycosidic linkages.
Industrial Production Methods: In an industrial setting, the production of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using advanced chemical reactors and purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Neu5Gc alpha(2-6)Gal beta MP Glycoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of Neu5Gc alpha(2-6)Gal beta MP Glycoside, as well as derivatives with modified functional groups.
Mecanismo De Acción
Neu5Gc alpha(2-6)Gal beta MP Glycoside is compared to other similar compounds, such as Neu5Ac (N-acetylneuraminic acid) and other sialic acid derivatives. While Neu5Ac is more common in human cells, Neu5Gc is found in non-human sources and has unique biological properties
Comparación Con Compuestos Similares
Neu5Ac (N-acetylneuraminic acid)
Other sialic acid derivatives
Glycosides with similar glycosidic linkages
This comprehensive overview provides a detailed understanding of Neu5Gc alpha(2-6)Gal beta MP Glycoside, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-KGQDXXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)








![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)


